Cas no 630422-99-0 (1-Chloro-7-fluoro-6-methoxy-isoquinoline)

1-Chloro-7-fluoro-6-methoxy-isoquinoline is a halogenated isoquinoline derivative with significant utility in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chloro, fluoro, and methoxy functional groups, enhances its reactivity and selectivity in synthetic applications. The compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds with potential therapeutic properties. Its structural features contribute to improved stability and binding affinity in target interactions. Researchers value this compound for its role in medicinal chemistry, where it aids in the design of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
1-Chloro-7-fluoro-6-methoxy-isoquinoline structure
630422-99-0 structure
Product name:1-Chloro-7-fluoro-6-methoxy-isoquinoline
CAS No:630422-99-0
MF:C10H7ClFNO
MW:211.620085000992
MDL:MFCD21876101
CID:1644660
PubChem ID:21889843

1-Chloro-7-fluoro-6-methoxy-isoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1-chloro-7-fluoro-6-methoxy-
    • 1-Chloro-7-fluoro-6-methoxyisoquinoline
    • 1-CHLORO-7-FLUORO-6-METHOXY-ISOQUINOLINE
    • AS-38992
    • EN300-214098
    • SCHEMBL1536600
    • CS-0239509
    • MFCD21876101
    • DB-147465
    • AKOS022530771
    • 630422-99-0
    • DTXSID50619525
    • PKGOAHVKZIEDOX-UHFFFAOYSA-N
    • 1-Chloro-7-fluoro-6-methoxy-isoquinoline
    • MDL: MFCD21876101
    • Inchi: InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-13-10(11)7(6)5-8(9)12/h2-5H,1H3
    • InChI Key: PKGOAHVKZIEDOX-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C2C(=C1)C=CN=C2Cl)F

Computed Properties

  • Exact Mass: 211.02011
  • Monoisotopic Mass: 211.0200197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 22.12

1-Chloro-7-fluoro-6-methoxy-isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB489808-250 mg
1-Chloro-7-fluoro-6-methoxy-isoquinoline; .
630422-99-0
250mg
€706.00 2023-06-15
Enamine
EN300-214098-0.5g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
0.5g
$702.0 2023-09-16
Enamine
EN300-214098-0.05g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
0.05g
$209.0 2023-09-16
Enamine
EN300-214098-0.25g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
0.25g
$444.0 2023-09-16
Enamine
EN300-214098-1.0g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
1g
$900.0 2023-05-31
Enamine
EN300-214098-2.5g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
2.5g
$1763.0 2023-09-16
Aaron
AR00IBU2-10g
Isoquinoline, 1-chloro-7-fluoro-6-methoxy-
630422-99-0 95%
10g
$5344.00 2023-12-13
Enamine
EN300-214098-10g
1-chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95%
10g
$3868.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310179-100mg
1-Chloro-7-fluoro-6-methoxyisoquinoline
630422-99-0 95+%
100mg
¥7272.00 2024-05-06
1PlusChem
1P00IBLQ-1g
Isoquinoline, 1-chloro-7-fluoro-6-methoxy-
630422-99-0 95%
1g
$1169.00 2025-02-28

Additional information on 1-Chloro-7-fluoro-6-methoxy-isoquinoline

Comprehensive Overview of 1-Chloro-7-fluoro-6-methoxy-isoquinoline (CAS No. 630422-99-0): Properties, Applications, and Industry Insights

1-Chloro-7-fluoro-6-methoxy-isoquinoline (CAS No. 630422-99-0) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This isoquinoline derivative combines halogenated (chloro and fluoro) and methoxy functional groups, offering versatile reactivity for drug discovery and material science applications. Its molecular formula C10H7ClFNO and precise chemical structure make it a valuable intermediate in synthesizing bioactive molecules.

Recent trends in AI-driven drug discovery have highlighted the importance of halogenated isoquinolines like this compound. Researchers frequently search for "fluorinated isoquinoline synthesis" or "chloro-fluoro isoquinoline applications," reflecting growing interest in its role as a building block for kinase inhibitors and antimicrobial agents. The compound’s methoxy group enhances solubility, addressing a common challenge in medicinal chemistry optimization—a topic trending in 2024 discussions.

From a synthetic perspective, 630422-99-0 exhibits stability under standard laboratory conditions, with a melting point range of 120–125°C and purity typically exceeding 98% (HPLC). Its spectral data (NMR, MS) align with industry standards, making it a reliable reference material. Analytical chemists often query "isoquinoline NMR peaks" or "CAS 630422-99-0 characterization," emphasizing the need for detailed technical documentation.

In pharmaceutical contexts, this compound’s dual halogenation pattern attracts attention for structure-activity relationship (SAR) studies. Patent analyses reveal its use in developing anticancer scaffolds, particularly for targeting protein-protein interactions—a hot topic in precision medicine forums. Environmental scientists also explore its biodegradation pathways, responding to increased scrutiny of sustainable chemistry practices.

The agrochemical sector values 1-Chloro-7-fluoro-6-methoxy-isoquinoline for designing novel crop protection agents. Its structural motifs appear in patents for fungicide development, coinciding with rising global searches for "next-gen agrochemical intermediates." Regulatory databases confirm its compliance with major REACH and FDA guidelines for research use.

Handling recommendations include storage at 2–8°C under inert atmosphere, with compatibility noted for glass and stainless-steel containers. Safety Data Sheets (SDS) emphasize standard laboratory precautions, though it doesn’t classify as hazardous under GHS criteria—a distinction important for green chemistry initiatives dominating 2024 industry conferences.

Market analysts project increased demand for 630422-99-0 due to expanding contract research organization (CRO) pipelines. Price trends correlate with fluoroquinoline supply chains, a connection frequently explored in chemical economics publications. Quality verification through HPLC-MS remains critical, as noted in recent QC/QA methodology webinars.

Innovative applications emerge in material science, where its π-conjugated system shows promise for organic electronic materials. This aligns with booming interest in "heterocyclic semiconductors"—a keyword with 300% growth in scientific searches since 2022. ResearchGate discussions highlight its potential in photocatalysis systems.

For synthetic chemists, the compound’s regioselective reactivity enables efficient cross-coupling reactions, particularly in Buchwald-Hartwig aminations—a technique trending in methodology papers. Its crystallographic data (CCDC entries) assists in molecular modeling, supporting the computational chemistry revolution accelerated by AI tools.

In conclusion, 1-Chloro-7-fluoro-6-methoxy-isoquinoline represents a multifaceted tool for modern chemistry. Its synergy with high-throughput screening platforms and fragment-based drug design positions it as a compound to watch in coming years, especially amid increasing investments in targeted therapeutics and smart agrochemicals.

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Amadis Chemical Company Limited
(CAS:630422-99-0)1-Chloro-7-fluoro-6-methoxy-isoquinoline
A1168462
Purity:99%
Quantity:1g
Price ($):862.0